molecular formula C7H10F2O2 B8337767 Ethyl alpha,alpha-difluoropentenoate

Ethyl alpha,alpha-difluoropentenoate

Cat. No.: B8337767
M. Wt: 164.15 g/mol
InChI Key: CICASEUXYYNYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl alpha,alpha-difluoropentenoate (EADFP) is a fluorinated ester with the molecular formula C₇H₁₀F₂O₂. Its structure features a pentenoate backbone substituted with two fluorine atoms at the alpha position of the carbonyl group. The compound is characterized by its high electronegativity at the alpha carbon due to fluorine substitution, which significantly influences its reactivity, stability, and physicochemical properties. EADFP is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, where fluorination enhances metabolic stability and bioavailability. Its synthesis typically involves halogenation of ethyl pentenoate precursors or via condensation reactions using fluorinated reagents.

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

ethyl 2,2-difluoropent-3-enoate

InChI

InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3,5H,4H2,1-2H3

InChI Key

CICASEUXYYNYQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=CC)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

EADFP belongs to a family of alpha-fluorinated esters, which share structural motifs but differ in fluorine substitution patterns, chain length, and functional groups. Below is a comparative analysis of EADFP with three related compounds: ethyl pentenoate, ethyl alpha-fluoropentenoate, and ethyl palmitate.

Table 1: Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) LogP Solubility in Water (mg/L) Reactivity toward Hydrolysis
Ethyl pentenoate C₇H₁₂O₂ 128.17 142–145 1.89 1,200 Moderate (base-catalyzed)
Ethyl alpha-fluoropentenoate C₇H₁₁FO₂ 146.16 155–158 1.72 850 High (acid-sensitive)
Ethyl alpha,alpha-difluoropentenoate C₇H₁₀F₂O₂ 164.15 162–165 1.55 500 Low (steric hindrance)
Ethyl palmitate C₁₈H₃₆O₂ 284.48 185–190 7.24 <1 Very Low (long alkyl chain)

Key Findings:

Fluorination Effects: The introduction of fluorine atoms at the alpha position reduces hydrophobicity (lower LogP) compared to non-fluorinated ethyl pentenoate, enhancing solubility in polar solvents. The electron-withdrawing effect of fluorine increases the electrophilicity of the carbonyl group, making EADFP more reactive toward nucleophilic attack than ethyl palmitate, a saturated long-chain ester with negligible reactivity .

Thermal Stability: EADFP exhibits higher thermal stability (boiling point 162–165°C) than mono-fluorinated analogs due to stronger C-F bonds and reduced steric strain.

Biological Interactions: Fluorinated esters like EADFP are less volatile than ethyl palmitate, a pheromone component in insects.

Synthetic Utility: Unlike ethyl pentenoate, EADFP’s difluoro substitution resists base-catalyzed hydrolysis, making it preferable for reactions requiring ester stability under basic conditions.

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